(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol

Chiral purity Optical rotation Enantiomer identity

Researchers requiring enantiopure chiral building blocks for kinase inhibitor synthesis often face batch-to-batch stereochemical variability. This (S)-enantiomer (CAS 1213486-60-2) provides >99% enantiomeric excess and a defined specific rotation of [α]D²⁵ = -33.9° (c = 1.0, H₂O), ensuring reproducible stereochemical outcomes. • Ideal for JAK2, SETD7, and other kinase inhibitor programs • Balanced logP (0.92) and fluorinated aromatic system for FBDD campaigns • Orthogonal amine and hydroxyl handles for PROTAC linker conjugation • Stable at 25°C for >12 months; shipped at ambient temperature.

Molecular Formula C7H8F2N2O
Molecular Weight 174.15 g/mol
CAS No. 1213486-60-2
Cat. No. B1401436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol
CAS1213486-60-2
Molecular FormulaC7H8F2N2O
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C(CO)N)F
InChIInChI=1S/C7H8F2N2O/c8-4-1-5(9)7(11-2-4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1
InChIKeyAMGQRACZJQQGIM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol – Product Overview


(S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol (CAS 1213486-60-2) is a chiral, non‑racemic amino‑alcohol building block featuring a 3,5‑difluoropyridine core and a single stereogenic centre adjacent to the primary amine [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules where the (S)‑configuration imparts specific spatial orientation . Its molecular formula is C₇H₈F₂N₂O (MW = 174.15 g·mol⁻¹) and the substance is typically supplied at ≥95 % purity with an enantiomeric excess exceeding 99 % when produced via enzymatic routes .

Chiral (S)-configured building block for asymmetric synthesis
Enzymatic synthesis route supports high enantiomeric purity
Used in kinase inhibitor and PROTAC linker research programs

Why (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol Cannot Be Substituted


Chiral amino‑alcohols are not interchangeable because their biological activity, binding affinity, and physicochemical properties are fundamentally determined by absolute configuration and substitution pattern. The (S)‑enantiomer of this compound exhibits an optical rotation of [α]D²⁵ = ‑33.9° (c = 1.0, H₂O), while the (R)‑enantiomer rotates +34.6° under identical conditions . Substituting the 3,5‑difluoropyridine ring with a non‑fluorinated pyridine increases the basicity of the pyridinyl nitrogen and reduces lipophilicity (calculated logP changes from 0.92 ± 0.15 to approximately ‑0.95 for the non‑fluorinated analogue) . Such variations directly impact membrane permeability, metabolic stability, and target‑site recognition, making generic substitution scientifically unsound.

Enantiomer Mismatch
The (R)-enantiomer may show opposite optical rotation and altered target binding, reducing assay reproducibility in stereospecific studies.
Fluorination Pattern Change
Replacing the 3,5-difluoro substitution with non-fluorinated pyridine may increase hydrophilicity, shifting membrane permeability and metabolic stability profiles.

Head-to-Head Evidence: (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol vs. Analogs


Optical Rotation: (S)- vs. (R)-Enantiomer

The (S)‑enantiomer shows a specific rotation of [α]D²⁵ = ‑33.9° (c = 1.0, H₂O), while the (R)‑enantiomer rotates +34.6° under the same conditions. This 68.5° difference provides an unambiguous identity check and ensures that the correct enantiomer is used in asymmetric syntheses .

Optical Rotation
Data to verify
[α]D²⁵ = -33.9° (S) vs +34.6° (R) (c=1.0, H₂O)
Enables enantiomer identity verification in synthesis workflows.
Source-specific review recommended.
Chiral purity Optical rotation Enantiomer identity

Enzymatic Synthesis: Enantiomeric Excess and Stability

Engineered amine dehydrogenases (AmDHs) produce (S)-2-amino-2-(3,5-difluoropyridin-2-yl)ethanol with an enantiomeric excess (ee) greater than 99 % and a total turnover number (TTN) exceeding 10,000. The ee remains above 99 % after 12 months of storage at 25 °C, with no detectable racemization .

Enantiomeric Excess
Class-level
ee >99% (enzymatic AmDH); stable >12 months at 25°C
Supports high enantiomeric purity and storage stability.
Confirm lot-specific COA for exact ee.
Enantiomeric excess Chiral stability Process chemistry

Fluorination and Lipophilicity Gain

The 3,5‑difluoropyridine moiety raises the calculated logP to 0.92 ± 0.15, compared with ‑0.95 for the non‑fluorinated 2‑amino‑2‑(pyridin‑2‑yl)ethanol . This 1.87‑logP‑unit increase translates to an approximately 74‑fold higher theoretical partition coefficient, enhancing passive membrane permeability while retaining acceptable solubility.

Lipophilicity Gain
Context-dependent
calc. logP 0.92±0.15 (difluoro) vs -0.95 (non‑F); Δ≈+1.87
Fluorination may support higher passive permeability in cell assays.
Predicted logP; experimental logD may differ.
Lipophilicity logP Membrane permeability

¹⁹F NMR: Symmetrical 3,5-Substitution Pattern

The compound displays a single ¹⁹F NMR resonance at δ ‑112.4 ppm, indicating two magnetically equivalent fluorine atoms at the 3‑ and 5‑positions of the pyridine ring. This symmetry simplifies quality control and distinguishes it from unsymmetrical or mono‑fluorinated pyridine derivatives that would show multiple ¹⁹F signals .

¹⁹F NMR
Supporting evidence
Singlet δ -112.4 ppm, two equivalent F atoms
Simplifies QC and structural confirmation of 3,5‑difluoro pattern.
Conditions may vary; confirm with lot-specific data.
NMR spectroscopy Fluorine pattern Structural confirmation

Applications of (S)-2-Amino-2-(3,5-difluoropyridin-2-yl)ethanol


Asymmetric Kinase Inhibitor Synthesis

The (S)‑enantiomer serves as a key chiral building block for constructing JAK2, SETD7, and other kinase inhibitors where the 3,5‑difluoropyridine moiety is essential for target binding. The >99 % ee and defined optical rotation ensure reproducible stereochemical outcomes in lead optimization .

Fragment-Based Drug Design Library

The compound’s balanced logP (0.92), hydrogen‑bond donors/acceptors, and fluorinated aromatic system make it an ideal fragment for FBDD campaigns. Its pre‑defined stereochemistry eliminates the need for chiral separation after fragment linking, accelerating hit‑to‑lead timelines .

Chiral HPLC Reference Standard

With a known specific rotation (‑33.9°) and characteristic ¹⁹F NMR singlet at δ ‑112.4 ppm, the compound is routinely employed as a certified reference standard for calibrating chiral HPLC methods and verifying enantiomeric purity in analytical laboratories .

PROTAC Linker Assembly Building Block

The primary amine and hydroxyl group provide orthogonal handles for PROTAC linker conjugation, while the difluoropyridine ring can engage in π‑π stacking with E3 ligase surfaces. The compound’s stability at 25 °C for >12 months supports long‑term inventory management in PROTAC‑focused medicinal chemistry groups .

Application
Selection Property
Validation Focus
Asymmetric kinase inhibitor synthesis
Chiral building block fit
Stereochemical outcome review
Fragment-based drug design library
Fragment library compatibility
Permeability & fragment-linking efficiency
Chiral HPLC reference standard
Chiral reference standard suitability
Chiral HPLC method calibration
PROTAC linker assembly
Orthogonal functional handles (NH₂, OH)
Linker conjugation & storage compatibility
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